molecular formula C14H14O2 B2972427 Ethyl 4-methyl-1-naphthoate CAS No. 51934-45-3

Ethyl 4-methyl-1-naphthoate

Cat. No.: B2972427
CAS No.: 51934-45-3
M. Wt: 214.264
InChI Key: QZCQWXSXNQPZKQ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-1-naphthoate is an organic compound with the molecular formula C14H14O2 It is a derivative of naphthalene, characterized by an ethyl ester group at the first position and a methyl group at the fourth position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-methyl-1-naphthoate can be synthesized through several methods. One common approach involves the esterification of 4-methyl-1-naphthoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methyl-1-naphthoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-methyl-1-naphthoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield 4-methyl-1-naphthylmethanol, typically using reducing agents like lithium aluminum hydride.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-Methyl-1-naphthoic acid.

    Reduction: 4-Methyl-1-naphthylmethanol.

    Substitution: Various nitro or halogenated derivatives of this compound.

Scientific Research Applications

Ethyl 4-methyl-1-naphthoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: this compound and its derivatives are explored for their pharmacological properties. They may serve as lead compounds in drug discovery programs.

    Industry: The compound is used in the production of dyes, pigments, and other fine chemicals. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

Ethyl 4-methyl-1-naphthoate can be compared with other naphthalene derivatives, such as:

    Ethyl 1-naphthoate: Lacks the methyl group at the fourth position, resulting in different chemical and biological properties.

    4-Methyl-1-naphthoic acid: The carboxylic acid analog of this compound, which has different reactivity and solubility characteristics.

    4-Methyl-1-naphthylmethanol: The alcohol derivative, which exhibits different chemical behavior, particularly in reduction and oxidation reactions.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and potential applications. The presence of both the ethyl ester and methyl groups provides a distinct set of chemical properties that can be leveraged in various research and industrial contexts.

Properties

IUPAC Name

ethyl 4-methylnaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-3-16-14(15)13-9-8-10(2)11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCQWXSXNQPZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C2=CC=CC=C21)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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